3-fluoro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide
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Overview
Description
3-fluoro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a fluorine atom attached to the benzamide moiety and a phenylpyrimidine group linked via an ethyl chain
Scientific Research Applications
3-fluoro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: The compound is investigated for its use in the synthesis of advanced intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
The primary target of 3-fluoro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a crucial enzyme involved in various cellular processes, including inflammation, cell growth, and apoptosis .
Mode of Action
It is known to interact with its target, mapk14, leading to changes in the enzyme’s activity
Biochemical Pathways
Given its target, it is likely to impact pathways regulated by MAPK14, which include inflammatory response pathways, cell growth, and apoptosis
Result of Action
Given its target, it may modulate inflammatory responses, cell growth, and apoptosis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenylpyrimidine Intermediate: The phenylpyrimidine core can be synthesized through a condensation reaction between benzaldehyde and a suitable pyrimidine derivative under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling Reaction: The final step involves coupling the fluorinated intermediate with benzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or pyrimidines.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-(2-(2-methylpyrimidin-5-yl)ethyl)benzamide
- 3-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide
- 3-iodo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide
Uniqueness
3-fluoro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s metabolic stability and membrane permeability, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
3-fluoro-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O/c20-17-8-4-7-16(11-17)19(24)21-10-9-14-12-22-18(23-13-14)15-5-2-1-3-6-15/h1-8,11-13H,9-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVNXMIVDDSEDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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